1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization and subsequent hydrochloride salt formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly cell division.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride involves the inhibition of Aurora kinases. These kinases are essential for the proper segregation of chromosomes during cell division. By inhibiting these enzymes, the compound disrupts the cell cycle, leading to the inhibition of cancer cell proliferation. The molecular targets include Aurora kinase A and B, and the pathways involved are related to cell cycle regulation .
Comparison with Similar Compounds
1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride can be compared with other Aurora kinase inhibitors such as:
Alisertib: Another potent Aurora kinase inhibitor with a different chemical structure.
Danusertib: A multi-targeted kinase inhibitor that also inhibits Aurora kinases.
Tozasertib: An inhibitor with a broader spectrum of kinase inhibition.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-cyclopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-7(1)11-8-5-9-3-6(8)4-10-11;/h4,7,9H,1-3,5H2;1H |
InChI Key |
XCQQUYDCTRCLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(CNC3)C=N2.Cl |
Origin of Product |
United States |
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